molecular formula C11H10BrNO6 B2516017 Dimethyl 2-(5-bromo-2-nitrophenyl)malonate CAS No. 1417407-96-5

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate

Cat. No.: B2516017
CAS No.: 1417407-96-5
M. Wt: 332.106
InChI Key: KWBWIWMMGAYKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is an organic compound with the molecular formula C11H10BrNO6. It is a derivative of malonic acid, where the hydrogen atoms on the methylene group are replaced by a 5-bromo-2-nitrophenyl group and two methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the bromination of 2-nitrophenylacetic acid, followed by esterification with methanol in the presence of a strong acid catalyst. The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products like 2-(5-azido-2-nitrophenyl)malonate or 2-(5-thiocyanato-2-nitrophenyl)malonate.

    Reduction Products: 2-(5-bromo-2-aminophenyl)malonate.

    Hydrolysis Products: 2-(5-bromo-2-nitrophenyl)malonic acid.

Scientific Research Applications

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 2-(5-bromo-2-nitrophenyl)malonate involves its interaction with various molecular targets. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The ester groups can undergo hydrolysis, releasing malonic acid derivatives that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2-(5-bromo-2-nitrophenyl)malonate is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry .

Properties

IUPAC Name

dimethyl 2-(5-bromo-2-nitrophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-5-6(12)3-4-8(7)13(16)17/h3-5,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBWIWMMGAYKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=C(C=CC(=C1)Br)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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